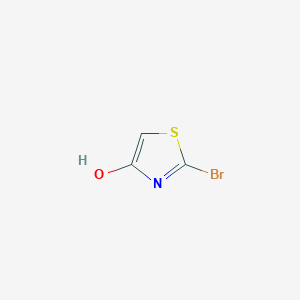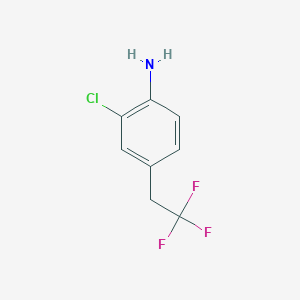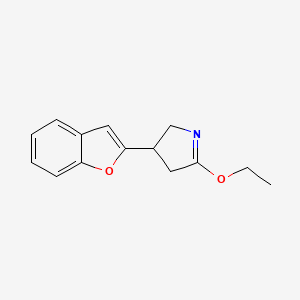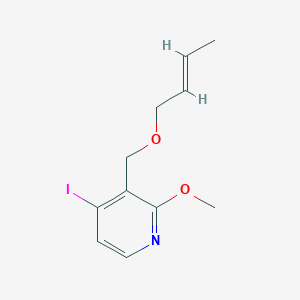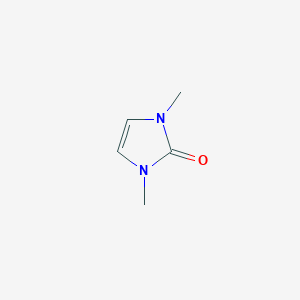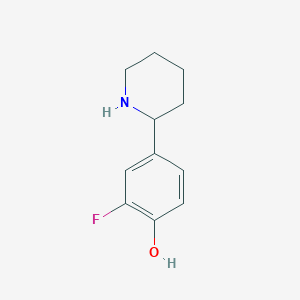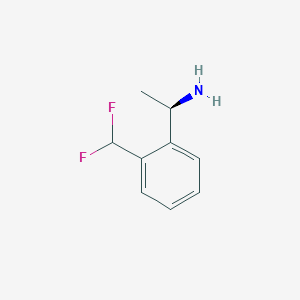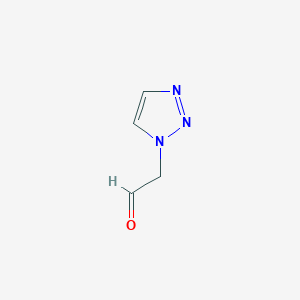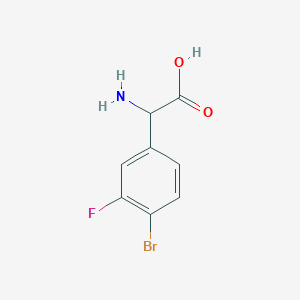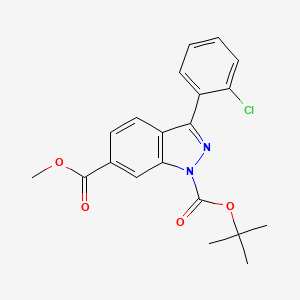![molecular formula C17H13N5O B15224792 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15224792.png)
3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is known for its significant role as an intermediate in the synthesis of various kinase inhibitors, particularly those targeting Bruton’s tyrosine kinase (BTK). It has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, especially in cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a Suzuki coupling reaction. This reaction is carried out between 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 4-phenoxybenzeneboronic acid. The reaction conditions include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, in a solvent mixture of dioxane and water. The reaction is conducted under an inert atmosphere, typically argon, and at elevated temperatures around 120°C .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The synthesis involves the preparation of 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole from 4-phenoxybenzoic acid using an organic solvent. This intermediate is then converted to the final product through a series of reactions, including cyclization and amination .
化学反応の分析
Types of Reactions
3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: As seen in its synthesis, it can undergo Suzuki coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organic Solvents: Such as dioxane and water for reaction media.
Inert Atmosphere: Argon or nitrogen to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which are often used as intermediates in the synthesis of kinase inhibitors .
科学的研究の応用
3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of BTK inhibitors, which are used in the treatment of B-cell malignancies and autoimmune diseases.
Cancer Research: The compound and its derivatives have shown significant antiproliferative activity against various cancer cell lines, including leukemia and mantle cell lymphoma
Biological Studies: It is used to study the inhibition of protein kinases, which play crucial roles in cellular signal transduction.
作用機序
The primary mechanism of action of 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which regulates the survival, activation, and proliferation of B cells. By inhibiting BTK, the compound disrupts these signaling pathways, leading to the apoptosis of malignant B cells .
類似化合物との比較
Similar Compounds
Ibrutinib: A well-known BTK inhibitor used in the treatment of B-cell cancers.
Other Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar structures that also target protein kinases
Uniqueness
3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features that confer high selectivity and potency as a BTK inhibitor. Its ability to form stable intermediates and undergo efficient coupling reactions makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C17H13N5O |
|---|---|
分子量 |
303.32 g/mol |
IUPAC名 |
3-(4-phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10,15H,(H2,18,19,20) |
InChIキー |
XVPPYPRZPHOKIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3C4=C(N=CN=C4N=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


